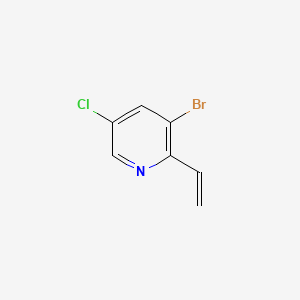
3-Bromo-5-chloro-2-vinylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-chloro-2-vinylpyridine, also known as this compound, is a useful research compound. Its molecular formula is C7H5BrClN and its molecular weight is 218.478. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Applications in Organic Chemistry
3-Bromo-5-chloro-2-vinylpyridine serves as an important intermediate in the synthesis of various organic compounds. Its applications include:
- Building Block for Pharmaceuticals : The compound is utilized in the development of pharmaceuticals due to its ability to form diverse derivatives that can exhibit biological activity. For instance, derivatives of pyridine compounds are often explored for their potential therapeutic effects against various diseases .
- Reagent in Organic Synthesis : It acts as a reagent in electrophilic aromatic substitution reactions, facilitating the synthesis of more complex heterocycles .
Pharmaceutical Applications
The compound has been investigated for its potential use in drug development. Some notable applications include:
- Antimicrobial Agents : Research indicates that derivatives of this compound may possess antimicrobial properties, making them candidates for further development as antimicrobial agents .
- Targeted Drug Delivery Systems : Biodegradable polymers incorporating this compound have been studied for their effectiveness in targeted drug delivery systems, enhancing the therapeutic index of drugs while minimizing side effects .
Case Study 1: Synthesis and Biological Evaluation
A study conducted on the synthesis of various pyridine derivatives from this compound reported high yields and demonstrated significant biological activity against bacterial strains. The derivatives showed promise as potential antibiotics .
Case Study 2: Application in Material Science
Research has explored the incorporation of this compound into polymer matrices for creating functional materials. These materials exhibited enhanced mechanical properties and thermal stability, indicating potential applications in coatings and adhesives .
Data Table: Summary of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Organic Chemistry | Intermediate for synthesizing complex compounds | Synthesis of pharmaceuticals |
| Pharmaceutical Research | Potential antimicrobial agents | Development of new antibiotics |
| Material Science | Functional materials with enhanced properties | Coatings and adhesives |
| Drug Delivery Systems | Biodegradable polymers for targeted delivery | Cancer therapy enhancements |
Propiedades
Número CAS |
1256793-12-0 |
|---|---|
Fórmula molecular |
C7H5BrClN |
Peso molecular |
218.478 |
Nombre IUPAC |
3-bromo-5-chloro-2-ethenylpyridine |
InChI |
InChI=1S/C7H5BrClN/c1-2-7-6(8)3-5(9)4-10-7/h2-4H,1H2 |
Clave InChI |
OYWLUBNQWLLYJX-UHFFFAOYSA-N |
SMILES |
C=CC1=C(C=C(C=N1)Cl)Br |
Sinónimos |
3-broMo-5-chloro-2-vinylpyridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















